molecular formula C8H6FNO3 B1303987 1-(2-Fluoro-5-nitrophenyl)ethanone CAS No. 79110-05-7

1-(2-Fluoro-5-nitrophenyl)ethanone

Cat. No.: B1303987
CAS No.: 79110-05-7
M. Wt: 183.14 g/mol
InChI Key: BCXOSCQTHVTUET-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrophenyl)ethanone (CAS: 79110-05-7) is a fluorinated nitroaromatic compound with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol. It features a fluorine substituent at the ortho position and a nitro group at the para position relative to the acetyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOSCQTHVTUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381732
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79110-05-7
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-5-nitrophenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-nitroacetophenone typically involves a multi-step process. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The reaction conditions often involve the use of solvents like methanol or ethanol and inorganic acids such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-5’-nitroacetophenone are designed to optimize yield and minimize side reactions. These methods often involve similar steps as the laboratory synthesis but are scaled up and optimized for industrial conditions. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs based on substituent positions, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
1-(2-Fluoro-5-nitrophenyl)ethanone 79110-05-7 C₈H₆FNO₃ 2-F, 5-NO₂ 183.14 Pharmaceutical intermediates, Suzuki couplings
1-(2-Chloro-5-nitrophenyl)ethanone 23082-50-0 C₈H₆ClNO₃ 2-Cl, 5-NO₂ 205.59 Agrochemicals, dyes
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 1936090-24-2 C₈H₆FNO₄ 3-F, 4-OH, 5-NO₂ 199.14 Research chemicals, tautomerism studies
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone - C₈H₅BrFNO₃ 2-F, 5-NO₂, 2-Br 262.04 Bromination reactions, intermediates
1-(5-Fluoro-2-nitrophenyl)ethanone 2250-48-8 C₈H₆FNO₃ 5-F, 2-NO₂ 183.14 Structural isomer with distinct electronic effects
Key Observations:
  • Fluorine vs. Chlorine : The chloro analog (205.59 g/mol) has a higher molecular weight and larger atomic radius compared to the fluoro compound, which may reduce its bioavailability in drug design .
  • Brominated Derivative : The bromo analog demonstrates higher reactivity in electrophilic substitutions, as bromine is a better leaving group than fluorine or chlorine .

Spectroscopic and Electronic Effects

  • ¹H NMR Shifts: The fluorine atom in the target compound causes deshielding of adjacent protons, resulting in distinct downfield shifts (e.g., δ 8.77 ppm for aromatic protons) compared to non-fluorinated analogs .
  • IR Spectroscopy : The nitro group absorbs at 1352 cm⁻¹ , while the carbonyl (C=O) stretch appears at 1691 cm⁻¹ , consistent across analogs .

Biological Activity

1-(2-Fluoro-5-nitrophenyl)ethanone, a compound with the molecular formula C8H6FNO3C_8H_6FNO_3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 181.14 g/mol
  • CAS Number : 2781067
  • SMILES Notation : CC(=O)C1=C(C=CC(=C1)N+[O-])F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluoro and nitro groups enhances its reactivity, allowing it to modulate enzyme activities and influence cellular signaling pathways. The compound has been investigated for its role in:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, with Minimum Inhibitory Concentrations (MIC) reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus8
Escherichia coli32
Bacillus subtilis16

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in tests involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M, indicating a moderate level of cytotoxicity.

Case Study: Tumor Growth Suppression

In vivo studies using tumor-bearing mice demonstrated that treatment with this compound resulted in significant suppression of tumor growth. The compound was administered daily, leading to a notable decrease in tumor volume compared to control groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compoundVaries (see above)25.72μM25.72\,\mu M
1-(5-Fluoro-2-nitrophenyl)ethanoneNot extensively studiedNot extensively studied

This comparison highlights the unique properties of this compound in terms of both antimicrobial and anticancer activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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